(+)-Magnoflorine

Neurodegeneration Alzheimer's disease Cholinesterase inhibition

Select (+)-Magnoflorine for its permanently charged quaternary aporphine scaffold, which fundamentally alters membrane permeability, tissue distribution, and target engagement compared to tertiary analogs. This batch exhibits 8.5-fold selectivity for hBChE (IC₅₀ 131 μM) over hAChE—critical for advanced Alzheimer's research where butyrylcholinesterase predominates. Its CYP3A inhibitory activity (IC₅₀ 18.99 μM) and quantified 22.6% oral bioavailability provide a well-characterized tool for drug-interaction and pharmacokinetic modulation studies. With an intermediate DPPH scavenging rank (3rd of 8 aporphines) and HDL-specific antioxidant IC₅₀ values (2.3–6.2 μM), it serves as a calibrated reference for SAR investigations. The documented 20 mg/kg (i.p.) pro-cognitive dose in scopolamine-induced amnesia models makes it suitable for behavioral pharmacology where dose-response precision is essential.

Molecular Formula C20H24NO4+
Molecular Weight 342.4 g/mol
CAS No. 2141-09-5
Cat. No. B1675912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Magnoflorine
CAS2141-09-5
Synonymsmagnoflorine
magnoflorine iodide, (S)-isomer
magnoflorine perchlorate, (S)-isome
Molecular FormulaC20H24NO4+
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C
InChIInChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1/t13-/m0/s1
InChIKeyYLRXAIKMLINXQY-ZDUSSCGKSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Introduction to (+)-Magnoflorine (CAS 2141-09-5) for Scientific Procurement and Research


(+)-Magnoflorine (CAS 2141-09-5), also known as thalictrine or escholine, is a quaternary benzylisoquinoline alkaloid belonging to the aporphine structural subgroup [1]. It is widely distributed across several botanical families including Menispermaceae, Berberidaceae, Magnoliaceae, Papaveraceae, and Ranunculaceae [2]. As a naturally occurring secondary metabolite with a permanent positive charge on the nitrogen atom, (+)-magnoflorine possesses distinct physicochemical properties that differentiate it from tertiary aporphine analogs. The compound has been the subject of extensive pharmacological investigation due to its multi-target activity profile [3].

Why Generic Aporphine Alkaloid Substitution is Scientifically Invalid for (+)-Magnoflorine


Generic substitution among aporphine alkaloids is scientifically unjustified due to substantial structural and physicochemical divergence within this class. (+)-Magnoflorine is a quaternary aporphine alkaloid bearing a permanent positive charge, which fundamentally distinguishes it from tertiary aporphine analogs such as corydine, isocorydine, glaucine, and bulbocapnine [1]. This quaternary ammonium structure alters membrane permeability, tissue distribution, and molecular target engagement relative to tertiary aporphines. Within the aporphine class, antioxidant potency varies dramatically based on phenolic group number and position, with DPPH radical scavenging activity spanning from corytuberine (strongest) through magnoflorine (intermediate) to glaucine (weakest) [2]. Furthermore, the presence of free phenolic groups in (+)-magnoflorine confers superior antioxidant activity compared to structurally similar but non-phenolic alkaloids like berberine, which lacks readily abstractable hydrogen atoms on its skeleton [3]. These structural determinants translate directly into quantifiable differences in enzyme inhibition potency and selectivity that preclude simple interchangeability in research applications.

Quantitative Comparative Evidence for (+)-Magnoflorine: Head-to-Head Data Versus Analogs and In-Class Candidates


Butyrylcholinesterase Selectivity: (+)-Magnoflorine Versus Nitidine

(+)-Magnoflorine demonstrates selective inhibition of human butyrylcholinesterase (hBChE) over human acetylcholinesterase (hAChE) by approximately 8.5-fold [1]. In contrast, the benzophenanthridine alkaloid nitidine exhibits non-selective, equipotent inhibition of both enzymes [1].

Neurodegeneration Alzheimer's disease Cholinesterase inhibition

CYP3A4 Inhibitory Potency and Pharmacokinetic Enhancement: (+)-Magnoflorine as a CYP3A Modulator

(+)-Magnoflorine significantly inhibits CYP3A activity with an IC₅₀ of 18.99 μM in rat liver microsomes [1]. This inhibition produces quantifiable pharmacokinetic changes when co-administered with CYP3A substrates: luteolin AUC increased, t₁/₂ prolonged, and clearance rate reduced [1]. No comparative CYP3A inhibition data for close aporphine analogs (corydine, isocorydine, glaucine) were identified in the literature.

Drug metabolism Pharmacokinetics CYP450 inhibition

Antioxidant Capacity Ranking: (+)-Magnoflorine Versus Seven Aporphine Alkaloids

Among eight aporphine alkaloids tested for DPPH radical scavenging activity, (+)-magnoflorine ranked third, positioned between bulbocapnine (stronger) and isocorydine (weaker) [1]. The complete activity ranking was: corytuberine > bulbocapnine > magnoflorine > isocorydine > menisperine > isothebaine > corydine > glaucine [1]. Magnoflorine's oxidative potential was measured at <450 mV, classifying it among 'good scavengers' of DPPH [2].

Antioxidant Free radical scavenging Oxidative stress

HDL Lipid Peroxidation Protection: (+)-Magnoflorine IC₅₀ Values

(+)-Magnoflorine inhibits the generation of thiobarbituric acid reactive substances (TBARS) during HDL oxidation with IC₅₀ values of 2.3 ± 0.2 μM (Cu²⁺-mediated) and 6.2 ± 0.5 μM (AAPH-mediated radical initiation) [1]. No direct comparative data for other aporphine alkaloids under identical HDL oxidation conditions were identified.

Cardiovascular protection Lipid peroxidation HDL oxidation

Absolute Oral Bioavailability: (+)-Magnoflorine Pharmacokinetic Profile

The absolute oral bioavailability of (+)-magnoflorine in rats was determined to be 22.6% via UPLC-MS/MS analysis [1]. The compound undergoes rapid and wide tissue distribution, with highest concentrations observed in liver, followed by heart, spleen, and lung [1]. In co-administration studies, berberine significantly altered magnoflorine pharmacokinetics: when administered in C. phellodendri decoction, AUC, t₁/₂, and MRT increased approximately twofold, and Tₘₐₓ was prolonged from 0.3 to 3.33 hours [2].

Pharmacokinetics Bioavailability ADME

Pro-Cognitive Activity: Dose-Dependent Effects of (+)-Magnoflorine Versus Berberine

In a murine scopolamine-induced amnesia model, both (+)-magnoflorine and berberine demonstrated cognition-enhancing properties, but at markedly different effective doses [1]. Berberine produced significant effects at 5 mg/kg (i.p.), while magnoflorine required 20 mg/kg (i.p.) to achieve comparable pro-cognitive outcomes [1]. Both compounds were found to block long-term but not short-term memory impairment [1].

Cognition enhancement Memory Neuropharmacology

Research and Industrial Application Scenarios for (+)-Magnoflorine Based on Verified Differential Evidence


Selective Butyrylcholinesterase Inhibition Studies for Alzheimer's Disease Research

Researchers investigating Alzheimer's disease progression should select (+)-magnoflorine over non-selective cholinesterase inhibitors like nitidine or standard drugs such as donepezil. (+)-Magnoflorine demonstrates approximately 8.5-fold selectivity for hBChE (IC₅₀ = 131 ± 9 μM) over hAChE (IC₅₀ = 1120 ± 83 μM), whereas nitidine exhibits non-selective, equipotent inhibition of both enzymes [1]. This selectivity profile makes (+)-magnoflorine particularly valuable for studies examining the role of butyrylcholinesterase in advanced Alzheimer's pathology, where hBChE activity increases while hAChE declines. The compound's quaternary ammonium structure also influences blood-brain barrier penetration, an important consideration for CNS-targeted research applications [2].

Drug-Drug Interaction and Pharmacokinetic Modulation Research Using CYP3A4 Inhibition

For investigators studying natural product-drug interactions or designing pharmacokinetic modulation strategies, (+)-magnoflorine offers a defined CYP3A inhibitory tool with a quantified IC₅₀ of 18.99 μM in rat liver microsomes [1]. Unlike many aporphine analogs lacking characterized CYP inhibition profiles, (+)-magnoflorine has documented effects on co-administered substrate pharmacokinetics, including increased AUC, prolonged t₁/₂, and reduced clearance of luteolin [1]. Researchers should note the compound's 22.6% absolute oral bioavailability and susceptibility to altered pharmacokinetics when co-administered with berberine-containing preparations (AUC, t₁/₂, and MRT increase approximately twofold) [2] [3].

Comparative Aporphine Alkaloid Antioxidant Structure-Activity Relationship Studies

For structure-activity relationship (SAR) investigations of aporphine alkaloid antioxidant properties, (+)-magnoflorine occupies a defined intermediate position in the potency hierarchy. Its rank of 3rd among 8 tested aporphines in DPPH radical scavenging activity, positioned between bulbocapnine (stronger) and isocorydine (weaker), provides a calibrated reference point for SAR studies [1]. The oxidative potential of <450 mV classifies (+)-magnoflorine among 'good scavengers' [2]. Additionally, its free phenolic groups confer superior antioxidant activity compared to non-phenolic alkaloids like berberine in both DPPH and lipid peroxidation assay systems [3]. For HDL-specific oxidation studies, (+)-magnoflorine demonstrates IC₅₀ values of 2.3 ± 0.2 μM (Cu²⁺-mediated) and 6.2 ± 0.5 μM (AAPH-mediated) [4].

Pro-Cognitive Research Requiring Defined Dose-Response Characterization

Neuroscience researchers conducting pro-cognitive or antiamnestic studies should select (+)-magnoflorine when a compound with well-characterized effective dosing is required. Direct comparison with berberine in the scopolamine-induced amnesia model established that (+)-magnoflorine produces cognition-enhancing effects at 20 mg/kg (i.p.), compared to 5 mg/kg (i.p.) for berberine [1]. Both compounds demonstrated efficacy in blocking long-term (but not short-term) memory impairment [1]. This 4-fold dosing differential, combined with the documented anxiolytic and sedative properties mediated through GABAergic mechanisms [2], makes (+)-magnoflorine a defined tool compound for behavioral pharmacology studies where dose-response relationships are critical.

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